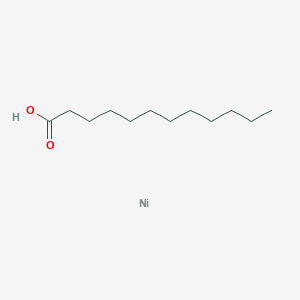

Dodecanoic acid;nickel

Description

Significance of Nickel(II) in Coordination Chemistry and Catalysis

Nickel, a d-block transition metal, is notable for its chemical versatility. docbrown.info The nickel(II) ion (Ni²⁺) is particularly significant in coordination chemistry due to its ability to form stable complexes with a wide variety of ligands. wisdomlib.org These complexes exhibit diverse coordination geometries, including octahedral, square planar, and tetrahedral arrangements, which directly influence their magnetic and electronic properties. docbrown.infochemijournal.com This structural flexibility is a key reason for the extensive investigation of nickel(II) complexes in various fields. wisdomlib.org

In the realm of catalysis, nickel plays a crucial role in numerous synthetic transformations. sigmaaldrich.com It is an effective catalyst for processes such as hydrogenation, oxidation, and cross-coupling reactions. sigmaaldrich.com For instance, nickel is a well-established catalyst for the hydrogenation of unsaturated vegetable oils to produce saturated fats. docbrown.info The catalytic activity of nickel complexes is often attributed to the metal's ability to exist in multiple oxidation states and to readily coordinate with and activate substrate molecules. sigmaaldrich.com The use of nickel as a catalyst is also economically advantageous compared to more expensive transition metals like palladium. sigmaaldrich.com

Role of Long-Chain Fatty Acids as Ligands in Metal Complex Formation

Long-chain fatty acids, such as dodecanoic acid (commonly known as lauric acid), are carboxylic acids with a long aliphatic tail. atamanchemicals.com The carboxylate group (-COO⁻) of these fatty acids can act as a ligand, coordinating with metal ions to form metal-ligand complexes. nih.gov This coordination is fundamental to the formation of a wide range of metal carboxylates. nih.gov

Overview of Dodecanoic Acid;nickel within the Class of Metallic Soaps and Carboxylates

Nickel(II) dodecanoate (B1226587), with the chemical formula C₂₄H₄₆NiO₄, is classified as a metallic soap. wikipedia.org This term refers to the metal salt of a fatty acid. wikipedia.org Metallic soaps are a subgroup of the broader class of metal carboxylates. Dodecanoic acid, a 12-carbon saturated fatty acid, provides the carboxylate ligands that coordinate to the nickel(II) ion. atamanchemicals.comnih.gov

The formation of nickel(II) dodecanoate typically involves the reaction of a soluble nickel salt with a soluble laurate salt in an aqueous solution, resulting in the precipitation of the green nickel(II) dodecanoate. wikipedia.org As a metallic soap, nickel(II) dodecanoate shares characteristics with other similar compounds, such as being generally insoluble in water but soluble in certain organic solvents. Its properties and potential applications are a direct consequence of the interplay between the nickel(II) center and the long-chain dodecanoate ligands.

| Property | Value |

| Chemical Formula | C₂₄H₄₆NiO₄ |

| Molar Mass | 457.321 g·mol⁻¹ |

| Appearance | Green solid |

| Classification | Metallic soap, Metal carboxylate |

Structure

3D Structure of Parent

Properties

CAS No. |

13282-11-6 |

|---|---|

Molecular Formula |

C12H24NiO2 |

Molecular Weight |

259.01 g/mol |

IUPAC Name |

dodecanoic acid;nickel |

InChI |

InChI=1S/C12H24O2.Ni/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); |

InChI Key |

SGCRAIXNTVUAAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.[Ni] |

Origin of Product |

United States |

Coordination Chemistry and Structural Diversity of Nickel Ii Dodecanoates

Nickel(II) Coordination Geometries

The d⁸ electronic configuration of the Nickel(II) ion allows for several possible coordination geometries, with octahedral and five-coordinate being particularly significant in its complexes. The specific geometry adopted is influenced by factors such as the nature of the ligands, steric hindrance, and the conditions of synthesis.

The most prevalent coordination geometry for nickel(II) is octahedral. nih.govresearchgate.netresearchgate.net In this arrangement, the Ni(II) center is coordinated to six ligands. In complexes involving dodecanoate (B1226587), an octahedral environment can be achieved through various combinations of dodecanoate anions and other co-ligands, such as water, pyridine, or other nitrogen and oxygen donor molecules. rsc.orgnih.govchemrxiv.orgindiana.edu For instance, a mononuclear complex might feature two dodecanoate ligands and two solvent molecules, or the dodecanoate ligands themselves can act as bridging units between multiple nickel centers to satisfy the octahedral coordination of each metal ion. researchgate.netnih.gov

The electronic absorption spectra of octahedral Ni(II) complexes are characteristic and typically display spin-allowed transitions that provide information about the ligand field strength. nih.govchemrxiv.org The structure of these complexes can be highly distorted from perfect octahedral geometry, depending on the steric and electronic properties of the coordinating ligands. rsc.org

Table 1: Characteristics of Octahedral Nickel(II) Complexes

| Feature | Description | Relevant Ligands | Typical Coordination |

|---|---|---|---|

| Coordination Number | 6 | Dodecanoate, Water, Ammonia (B1221849), Pyridine, Bipyridine | [Ni(L)₆]²⁺, [Ni(L)₄X₂], [Ni(L)₂(H₂O)₄] |

| Geometry | Octahedral or Distorted Octahedral | - | The central Ni(II) ion is surrounded by six donor atoms. |

| Electronic Properties | Typically paramagnetic (high-spin) | - | Characterized by specific d-d electronic transitions in UV-Vis spectra. nih.gov |

While less common than octahedral, five-coordinate geometries are well-established for nickel(II) and are crucial intermediates in many chemical reactions. nih.gov These geometries typically manifest as either a square pyramid or a trigonal bipyramid. The formation of five-coordinate nickel(II) dodecanoate complexes could be promoted by the presence of sterically bulky ancillary ligands that prevent the coordination of a sixth ligand. rsc.orgluc.edu

The structural distinction between square pyramidal and trigonal bipyramidal geometries can be subtle, and intermediate structures are common. Five-coordinate complexes are often high-spin and paramagnetic. nih.govluc.edu The reaction of hydroxo-bridged nickel(II) precursors with carboxylic acids, for example, has been shown to yield five-coordinate carboxylate complexes.

Table 2: Comparison of Five-Coordinate Nickel(II) Geometries

| Geometry | Description | Ideal Bond Angles |

|---|---|---|

| Square Pyramidal | The Ni(II) ion lies slightly above the base of a square formed by four donor atoms, with a fifth donor atom at the apex. | Axial-Basal: ~100-105°, Basal-Basal: ~90° & ~150° |

| Trigonal Bipyramidal | The Ni(II) ion is surrounded by five donor atoms arranged at the vertices of a trigonal bipyramid. | Axial-Equatorial: 90°, Equatorial-Equatorial: 120° |

Ligand Coordination Modes of Dodecanoate Anion

The dodecanoate anion (CH₃(CH₂)₁₀COO⁻), like other carboxylates, is a highly versatile ligand capable of adopting several coordination modes. This flexibility is fundamental to the structural diversity observed in nickel(II) dodecanoate complexes.

The carboxylate group of the dodecanoate anion can bind to nickel(II) centers in several distinct ways:

Monodentate: The ligand coordinates to a single Ni(II) ion through only one of its oxygen atoms. This mode leaves the other oxygen atom uncoordinated or involved in hydrogen bonding. rsc.org

Bidentate Chelating: Both oxygen atoms of the carboxylate group coordinate to the same Ni(II) ion, forming a four-membered chelate ring. This mode is common in mononuclear complexes. nih.govnih.gov

Bidentate Bridging: Each of the two oxygen atoms of the carboxylate group coordinates to a different Ni(II) ion. This syn-syn or syn-anti bridging is the primary mechanism for the formation of polynuclear architectures. wordpress.com

Tridentate: While less common for a simple carboxylate, tridentate coordination can occur where the carboxylate bridges three metal centers or combines with other donor atoms in a more complex ligand framework.

The specific binding mode adopted depends on factors like the solvent, the presence of other ligands, and the stoichiometry of the reactants.

Table 3: Coordination Modes of the Dodecanoate Anion

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| Monodentate | Binds through one oxygen atom to one Ni(II) center. rsc.org | Typically mononuclear complexes. |

| Bidentate Chelating | Binds through both oxygen atoms to one Ni(II) center. nih.gov | Mononuclear complexes with stable chelate rings. |

| Bidentate Bridging | Binds through its two oxygen atoms to two different Ni(II) centers. wordpress.com | Dinuclear and polynuclear clusters. |

Formation of Mono- and Polynuclear Architectures

Polynuclear nickel(II) clusters are often held together by a combination of bridging ligands.

Dodecanoate-Bridged Clusters: The most direct route to polynuclear nickel(II) dodecanoates is through the bridging action of the carboxylate group. Multiple dodecanoate ligands can link several Ni(II) ions, leading to the formation of chains, layers, or discrete molecular clusters. nih.gov

Hydroxido-Bridged Clusters: In aqueous or basic conditions, hydroxide (B78521) (OH⁻) ions can also act as bridging ligands, often in concert with dodecanoate bridges. mdpi.com The inclusion of µ-hydroxido or µ₃-hydroxido bridges can lead to the formation of compact, high-nuclearity clusters, such as cubane-like [Ni₄(µ₃-OH)₄] cores. These cores are then often further linked by the carboxylate ligands, resulting in complex and robust polynuclear frameworks.

The magnetic properties of these polynuclear clusters are of significant scientific interest, as the bridging ligands mediate magnetic exchange interactions between the paramagnetic Ni(II) centers. nih.govat.ua

Factors Influencing Nuclearity and Geometry (Ligand Choice, Reaction Conditions)

The final structure of a nickel(II) dodecanoate complex is not solely determined by the dodecanoate ligand itself but is significantly influenced by the choice of ancillary ligands and the specific reaction conditions employed during its synthesis.

The geometry around the nickel(II) center is also highly adaptable. Nickel(II) can adopt various coordination geometries, including octahedral, square-planar, and tetrahedral, depending on the electronic and steric properties of the surrounding ligands. nih.gov For example, the reaction of hydroxo-bridged dinuclear nickel(II) complexes with carboxylic acids can lead to five-coordinate nickel(II) complexes. rsc.org The specific nature of the ancillary ligand can dictate the final geometry. Studies on nickel(II) complexes with Schiff base ligands have shown that the coordination environment can range from square-planar to distorted octahedral, depending on the ligand's denticity and the presence of other coordinating species. mdpi.com

Reaction conditions such as temperature, pH, and reaction time also play a crucial role. For instance, the synthesis of a novel Ni(II) complex with 2-(4-bromophenoxy)acetohydrazide (B95197) yielded a polymeric structure where chloride ions bridge the nickel centers. mdpi.com This illustrates how the choice of the nickel salt precursor (e.g., nickel chloride) can directly impact the final structure.

Table 1: Influence of Ancillary Ligands on Nickel(II) Carboxylate Structures

| Ancillary Ligand | Resulting Complex Type with Nickel(II) Carboxylates | Typical Coordination Geometry | Reference |

| 2,2'-Bipyridyl | {Ni(OOCR)₂L}n | Octahedral | nih.gov |

| 1,10-Phenanthroline (B135089) | {Ni(OOCR)₂L}n | Octahedral | nih.gov |

| Triazacyclododecene derivatives | Ni(mcN₃)(A) | Five-coordinate | rsc.org |

| Schiff Bases | Mononuclear or Polynuclear | Square-planar or Octahedral | mdpi.com |

This table presents generalized findings for nickel(II) carboxylates due to the limited specific data for nickel(II) dodecanoate.

Self-Organization Phenomena in Polynuclear Nickel(II) Carboxylate Systems

The formation of polynuclear nickel(II) carboxylate complexes is a prime example of molecular self-organization, where individual components spontaneously assemble into larger, well-defined architectures. This process is governed by the coordination preferences of the nickel(II) ion and the bridging capabilities of the carboxylate and other ligands.

The self-assembly process can be highly sensitive to subtle changes in the system. For example, in the formation of a trinuclear nickel(II) complex involving atmospheric CO₂ fixation, the presence of l-tyrosine (B559521) derived ligands was crucial for the self-assembly process, highlighting the directive role of ligand functionality. nih.gov The resulting supramolecular structure was sustained by hydrogen bonds between the phenolic group of one ligand and the carboxylate group of a neighboring ligand. nih.gov

The principles of supramolecular chemistry, such as molecular recognition and complementarity, are central to the formation of these complex structures. The long alkyl chain of the dodecanoate ligand in nickel(II) dodecanoate can also play a significant role in its self-organization, potentially leading to lamellar structures or other organized assemblies in the solid state or in solution due to van der Waals interactions between the chains.

Solvent and Counter-Ion Effects on Complex Formation

The solvent and the nature of the counter-ions present during crystallization are critical factors that can profoundly influence the structure of the resulting nickel(II) dodecanoate complexes.

The solvent can directly participate in the coordination sphere of the nickel(II) ion, act as a template for the crystal lattice, or influence the solubility of the reactants and products, thereby affecting the crystallization process. Studies on nickel(II) complexes with Schiff base ligands have demonstrated that different solvents can lead to the formation of different solvates or even solvent-free compounds with distinct structures. wikipedia.org For instance, a complex synthesized in THF exhibited a distorted octahedral geometry, suggesting solvent coordination, while complexes from other solvents were square-planar. wikipedia.org The interaction of nickel(II) with lauric acid (dodecanoic acid) in a toluene (B28343) solution has been studied in the context of solvent extraction, where the nature of the organic solvent is a key parameter. researchgate.net

Counter-ions play a crucial role in balancing the charge of cationic or anionic nickel(II) complexes and can also direct the formation of the supramolecular architecture through electrostatic interactions and hydrogen bonding. mdpi.com The size and geometry of the counter-ion can determine the packing of the complex units in the crystal lattice. nih.gov In a study of a dianionic dinuclear nickel(II) helicate, the use of K⁺ versus [Ni(H₂O)₆]²⁺ as the counter-ion resulted in vastly different supramolecular structures: a 2D coordination network versus a supramolecular 2D array formed through hydrogen bonding, respectively. mdpi.com This highlights the profound impact the counter-ion can have on the final solid-state structure.

Table 2: Summary of Solvent and Counter-Ion Effects on Nickel(II) Complexes

| Factor | Effect on Complex Formation | Example | Reference |

| Solvent | Can coordinate to the metal center, act as a template, and influence solubility, leading to different crystal structures (polymorphism). | Different solvates and coordination geometries of a Ni(II) Schiff base complex in various solvents. | wikipedia.org |

| Counter-ion | Balances charge and directs the supramolecular assembly through electrostatic interactions and hydrogen bonding, influencing the crystal packing. | Different supramolecular structures of a Ni(II) helicate with K⁺ versus [Ni(H₂O)₆]²⁺ counter-ions. | mdpi.com |

This table provides illustrative examples from the broader field of nickel(II) coordination chemistry, as specific detailed studies on nickel(II) dodecanoate are limited in the provided search results.

Dodecanoic Acid;nickel and Nickel Containing Precursors in Advanced Materials Synthesis

Precursors for Supported Metal Catalysts

While nickel(II) laurate has recognized applications in catalysis, the synthesis of supported nickel catalysts, such as nickel on alumina (B75360) (Ni/Al2O3), more commonly employs inorganic nickel salts or other organometallic compounds as precursors. ontosight.aimdpi.com Common precursors include nickel nitrate (B79036), nickel chloride, and nickel acetate (B1210297). nih.govgoogle.com These are typically introduced to the alumina support via methods like impregnation, co-precipitation, or sol-gel techniques. mdpi.comnih.gov

For instance, Ni/γ-Al2O3 catalysts can be synthesized using nickel acetate [Ni(CH3COO)2·4H2O] through methods like the alkaline polyol process, which allows for the formation of monodispersed nickel nanoparticles on the alumina support. nih.gov Another approach is vapor deposition, where a precursor like nickel acetylacetonate (B107027) [Ni(acac)2] is vaporized and deposited onto the support material, a method that can lead to higher nickel dispersion compared to traditional wetness impregnation. nih.gov

The selection of the precursor affects key catalyst properties. Studies comparing different nickel precursors for Ni-Al2O3 catalysts have shown that the precursor choice influences nickel particle size and resistance to carbon deposition, both of which are critical for catalyst performance in reactions like CO methanation.

Table 1: Comparison of Ni/γ-Al2O3 Catalysts from Different Synthesis Methods

| Synthesis Method | Nickel Precursor | Avg. Ni Nanoparticle Size (nm) | Key Finding | Reference |

|---|---|---|---|---|

| Alkaline Polyol | Ni(CH3COO)2·4H2O | 8.0 - 13.0 | Achieved high catalytic activity (88% CH4 conversion) in partial oxidation of methane. | nih.gov |

| Vapor Deposition | Ni(acac)2 | Not specified | Resulted in better performance for oxidative dehydrogenation of ethane (B1197151) compared to impregnation. | nih.gov |

| Impregnation | Ni(NO3)2 | Not specified | Common technique for dispersing Ni²⁺ ions on the alumina surface. | mdpi.com |

This table is for illustrative purposes and synthesizes data from multiple sources.

Role in Layered Double Hydroxides (LDHs)

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a unique structure composed of positively charged brucite-like layers and charge-balancing anions in the interlayer region. This structure makes them highly versatile as precursors for functional materials.

Dodecanoic acid, in its anionic form (laurate), can be inserted, or intercalated, between the layers of nickel-containing LDHs, such as Ni/Al-LDH and Ni/Cr-LDH. mdpi.com This is typically achieved through co-precipitation or anion exchange methods. mdpi.com In the co-precipitation method for synthesizing laurate-intercalated Ni/Cr-LDH, a solution of nickel and chromium salts is added to a laurate solution, causing the LDH to precipitate with laurate anions incorporated in the interlayers. mdpi.com

The intercalation of the long-chain dodecanoate (B1226587) anion significantly modifies the LDH's properties. The most notable change is an increase in the interlayer spacing or channel height of the LDH. This expansion of the gallery space is crucial for creating functional materials where this space can be utilized, for example, to adsorb target molecules. Research on laurate-intercalated Ni/Cr-LDHs for the photocatalytic degradation of methylene (B1212753) orange revealed that the presence of the organic laurate in the interlayer was essential for the material's photoactivity. mdpi.com The intercalated laurate is believed to enhance the process by pre-sorbing the target molecules, bringing them into close proximity with the catalytically active LDH layers. mdpi.com

Table 2: Effect of Laurate Intercalation on Ni/Cr-LDH Properties

| Material | Intercalated Anion | Interlayer Spacing (Å) | Key Feature | Application Studied | Reference |

|---|---|---|---|---|---|

| Ni/Cr-LDH | CO₃²⁻ | ~7.8 | Standard carbonate-intercalated LDH | Photocatalysis (comparison) | mdpi.com |

| Ni/Cr-LDH | Laurate (C₁₂H₂₃O₂⁻) | ~25.9 | Expanded interlayer space | Photocatalysis | mdpi.com |

Data is derived from studies on Ni/Cr-LDH and is representative of the effects of laurate intercalation.

The unique structure of LDHs, with their uniform distribution of different metal cations at an atomic level within the brucite-like layers, makes them excellent precursors for synthesizing highly dispersed bimetallic catalysts. Through thermal treatment (calcination), the layered structure collapses to form finely dispersed mixed metal oxides. Subsequent reduction leads to the formation of well-dispersed bimetallic alloy nanoparticles supported on a metal oxide matrix.

This method offers significant advantages over conventional impregnation techniques, as it prevents the agglomeration of metal particles and promotes strong metal-support interactions. For example, bimetallic Cu-Co alloy catalysts supported on Al2O3 have been successfully derived from a CuCoAl-LDH precursor. These catalysts demonstrated superior performance in the reverse water-gas shift reaction due to the formation of well-dispersed alloy nanoparticles and a modified electronic structure arising from the intimate mixing of the metals.

Nickel-Containing Precursors in Energy Storage Materials (e.g., Battery Cathodes)

Nickel is a cornerstone element in the cathodes of modern high-energy-density lithium-ion batteries. youtube.comyoutube.com The synthesis of these cathode materials, such as Lithium Nickel Cobalt Manganese Oxide (NCM) and Lithium Nickel Cobalt Aluminum Oxide (NCA), relies heavily on the use of high-purity nickel-containing precursors. researchgate.net

The most common industrial route for producing Ni-rich cathode materials like NCM involves the co-precipitation of a mixed hydroxide (B78521) precursor, such as NiₓCoᵧMnz(OH)₂. mdpi.com In this process, aqueous solutions of nickel sulfate (B86663), cobalt sulfate, and manganese sulfate are reacted with a base (like sodium hydroxide) and an ammonia (B1221849) source. The resulting spherical hydroxide precursor is then washed, dried, and blended with a lithium precursor, typically lithium hydroxide. The final step is a high-temperature calcination process that yields the layered oxide cathode material.

The choice and quality of the nickel precursor are paramount. While nickel sulfate is widely used, other precursors can be employed. The goal is to create a homogeneous, spherical precursor particle with a specific composition, as this morphology and composition are critical for the electrochemical performance, stability, and lifespan of the final battery. researchgate.netosti.gov The increasing nickel content in cathodes boosts energy density but can also lead to structural instability. researchgate.net Therefore, precise control over the synthesis process, starting from the precursors, is essential to develop advanced cathode materials that are both high-energy and long-lasting. osti.govyoutube.com

Some research also explores the use of carboxylic acids as additives in the synthesis of cathode materials, primarily to create a conductive carbon coating on the particle surface, which helps to improve electrochemical performance. researchgate.net

Table 3: Common Nickel-Rich Cathode Materials and Their Precursors

| Cathode Material | Typical Composition | Common Nickel Precursor | Other Precursors | Key Advantage of High Nickel Content | Reference |

|---|---|---|---|---|---|

| NCM | LiNiₓCoᵧMnzO₂ (e.g., x=0.8) | Nickel Sulfate (NiSO₄) | Cobalt Sulfate, Manganese Sulfate, Lithium Hydroxide | High energy density | mdpi.comresearchgate.net |

| NCA | LiNiₓCoᵧAlzO₂ | Nickel Sulfate (NiSO₄) | Cobalt Sulfate, Aluminum Sulfate, Lithium Hydroxide | High specific capacity | youtube.comresearchgate.net |

| LNO | LiNiO₂ | Nickel Hydroxide, Nickel Sulfate | Lithium Hydroxide | High theoretical capacity | researchgate.netyoutube.com |

This table summarizes general information on common high-nickel cathode materials.

Theoretical and Computational Investigations of Dodecanoic Acid;nickel Systems

Quantum-Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent quantum-chemical method used to investigate the electronic structure and properties of molecules. It has been instrumental in studying nickel complexes, providing detailed information about their geometry, stability, and the mechanisms of reactions they catalyze.

Quantum-chemical calculations are employed to model the formation of nickel(II) carboxylate complexes and to predict their thermodynamic stability. These simulations can optimize the molecular geometry, calculate vibrational frequencies, and determine the energies of the reactants, products, and transition states involved in the complexation reaction. researchgate.net

The stability of a metal complex in solution is quantified by its stability constant (log K). While specific DFT calculations for the stability constant of nickel dodecanoate (B1226587) are not widely published, the principles are well-established through studies of similar nickel(II) complexes. For instance, potentiometric and spectroscopic studies on Ni(II) complexes with ligands like amino acids and dimethylglyoxime (B607122) provide a framework for understanding the thermodynamics of complex formation. ijnc.irresearchgate.net

The stability of these complexes is influenced by factors such as the nature of the donor atoms and the chelate effect. In the case of dodecanoic acid, the carboxylate group (-COO⁻) acts as a bidentate or bridging ligand, coordinating to the Ni(II) ion through its two oxygen atoms. Theoretical studies on related systems show that the formation of successive complexes (e.g., NiL, NiL₂, NiL₃) can be modeled, with their relative stabilities determined. ijnc.ir For example, studies on Ni(II)-glycinate complexes show an increasing stability trend from NiL to NiL₃. ijnc.ir

Table 1: Stability Constants of Various Nickel(II) Complexes This table presents experimentally determined stability constants for various Ni(II)-ligand complexes, illustrating the range of stabilities observed. The methods used to determine these values are analogous to those that could be applied to the nickel dodecanoate system.

| Ligand | log K₁ | log K₂ | log β₂ | Reference |

|---|---|---|---|---|

| Glycine | 5.66 | 4.72 | 10.38 | ijnc.ir |

| Aspartic Acid | 6.85 | - | - | nih.gov |

| Glutamic Acid | 5.43 | - | - | nih.gov |

| Dimethylglyoxime | - | - | 17.6 | researchgate.net |

DFT calculations are indispensable for elucidating the complex mechanisms of nickel-catalyzed reactions, where nickel carboxylates can act as catalysts or precatalysts. These calculations help map out the entire catalytic cycle, identify key intermediates and transition states, and determine the rate-limiting step. nih.govescholarship.org

Nickel catalysis is versatile, proceeding through various mechanistic pathways involving different oxidation states, such as Ni(0), Ni(I), Ni(II), and Ni(III). nih.govescholarship.org Computational studies have been crucial in distinguishing between these pathways.

For example, in a DFT study of the Ni-catalyzed carboxylation of organoboronates, a mechanism was proposed starting with the addition of a borate (B1201080) species, followed by transmetalation and carboxylation. nih.gov The calculations showed that the transmetalation step was rate-determining, with a calculated free energy barrier of 33.5–36.8 kcal/mol depending on the ancillary ligand. nih.gov

In other systems, such as transfer hydrocyanation reactions, combined kinetic and computational studies have helped to understand the challenging activation of C-CN bonds. nih.gov The proposed catalytic cycle involves the generation of an active H-Ni-CN species, migratory insertion of an alkyne, and reductive elimination. nih.gov These detailed mechanistic insights, derived from DFT, are vital for optimizing reaction conditions and designing more efficient catalysts.

Table 2: Examples of Computationally Investigated Nickel-Catalyzed Reaction Mechanisms This table summarizes key findings from DFT studies on different nickel-catalyzed reactions.

| Reaction Type | Proposed Catalytic Cycle | Key Computational Finding | Reference |

|---|---|---|---|

| Carboxylation of Alkylboronates | Ni(II) based cycle involving transmetalation | Transmetalation is the rate-determining step (ΔG‡ ≈ 34-37 kcal/mol) | nih.gov |

| Amide Arylation | Unusual Ni(0/II/III) cycle | Proposal of a non-standard cycle based on kinetic and stoichiometric data | escholarship.org |

| Transfer Hydrocyanation | Ni(0) based cycle with C-CN activation | Direct oxidative addition of Ni(0) into the C(sp³)–CN bond | nih.gov |

| Diene Coupling | Ni(I)/Ni(III) cycle | Mechanism enabled by the low redox potentials of nickel catalysts | nih.gov |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. For nickel dodecanoate, MD is used to understand the interactions between the long dodecanoate ligand and the nickel ion, as well as the conformational behavior of the complex.

Studies on related systems provide valuable insights. For instance, MD simulations of ligands tethered to a surface show that they can interact with neighboring ligands to form clusters, which is driven by a balance of forces. nih.gov This is relevant for understanding how multiple nickel dodecanoate molecules might aggregate or self-assemble.

Furthermore, MD simulations combined with other techniques can probe the energy barriers associated with conformational changes. nih.gov Isomerism driven by the rearrangement of the ligand structure often has low energy barriers, allowing for interconversion on the simulation timescale. In contrast, changes in the direct metal coordination sphere can have higher energy barriers. nih.gov These simulations help to build a comprehensive model of the complex's structure and dynamics in different environments.

Modeling of Surface Interactions and Adsorption Phenomena

The interaction of nickel dodecanoate with surfaces is critical for applications in catalysis and materials science. Computational modeling, particularly using DFT, can simulate the adsorption of the molecule onto a surface, such as a nickel metal or nickel oxide surface. mdpi.com

These models can predict the most stable adsorption sites, calculate the adsorption energy, and analyze the changes in the electronic structure of both the molecule and the surface upon adsorption. mdpi.com For a molecule like nickel dodecanoate, adsorption can occur through the carboxylate head group, the alkyl tail, or both.

Studies on the adsorption of similar molecules provide a template for understanding this system. DFT calculations on the adsorption of CO on various nickel crystal faces (Ni(111), Ni(100), Ni(110)) have shown that the most stable adsorption site and the adsorption energy depend significantly on the surface structure. mdpi.comresearchgate.net For example, CO adsorbs most strongly on the Ni(100) surface. mdpi.comresearchgate.net Similarly, the adsorption of n-hexane on nickel has been studied, providing insights into the interaction of the alkyl chain with the metal surface. researchgate.net Research on the surface interactions between nickel ions and sodium dodecyl sulfate (B86663) (SDS), which has a dodecyl tail like dodecanoic acid, showed that the presence of Ni²⁺ ions significantly lowers the surface tension, indicating strong adsorption at the air-water interface. mst.edu

Table 3: Calculated Adsorption Energies (E_ads) for CO on Nickel Surfaces This table shows DFT-calculated adsorption energies for carbon monoxide on different nickel surfaces, illustrating how surface crystallography affects adsorption strength. A similar approach would be used to model the adsorption of dodecanoic acid.

| Nickel Surface | Adsorption Site | Adsorption Energy (eV) | Reference |

|---|---|---|---|

| Ni(111) | Valley (fcc) | -2.07 | mdpi.comresearchgate.net |

| Ni(111) | Bridge | -2.05 | mdpi.comresearchgate.net |

| Ni(100) | Valley | -2.31 | mdpi.comresearchgate.net |

| Ni(110) | Short Bridge | -2.01 | mdpi.comresearchgate.net |

Note: More negative values indicate stronger adsorption.

Q & A

Q. What spectroscopic techniques are recommended for characterizing dodecanoic acid-nickel complexes?

To confirm structural integrity and coordination, employ a combination of proton (¹H-NMR) and carbon (¹³C-NMR) nuclear magnetic resonance spectroscopy to identify functional groups and bonding patterns. Infrared (IR) spectroscopy can validate carboxylate-metal interactions (e.g., shifts in C=O stretching frequencies). Mass spectrometry (GC-MS or LC-MS) is critical for molecular weight verification and purity assessment, as demonstrated in studies identifying dodecanoic acid via NIST library matching . For nickel-specific analysis, X-ray diffraction (XRD) or X-ray photoelectron spectroscopy (XPS) can elucidate crystallographic and oxidation state details.

Q. How can researchers synthesize nickel-dodecanoic acid complexes with high reproducibility?

Use a solvent-mediated reaction under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Dissolve nickel precursors (e.g., NiCl₂) in ethanol or aqueous solutions, then add dodecanoic acid in molar ratios determined by stoichiometric calculations. Heating at 60–80°C with stirring for 6–12 hours promotes complex formation. Purify via recrystallization or column chromatography, and validate purity through melting point analysis (dodecanoic acid melts at 44.6°C; deviations suggest impurities) .

Q. What physical properties of dodecanoic acid are critical for designing experiments with nickel?

Key properties include:

- Solubility : Dodecanoic acid is hydrophobic, requiring organic solvents (e.g., ethanol, hexane) for dissolution, which influences nickel precursor compatibility.

- Thermal stability : Monitor decomposition temperatures via thermogravimetric analysis (TGA) to ensure stability under reaction conditions.

- Acid dissociation constant (pKa) : The pKa (~4.9) affects deprotonation and coordination with nickel ions in aqueous environments .

Advanced Research Questions

Q. How can Definitive Screening Design (DSD) optimize synthesis parameters for nickel nanoparticles stabilized by dodecanoic acid?

Implement a DSD matrix to test variables like precursor concentration, reaction temperature, and acid-to-nickel molar ratio. For example, in analogous studies, 18 experimental runs with varying factors identified optimal conditions for nanoparticle stability and size distribution. Use JMP or similar software for multivariate analysis to isolate critical parameters (e.g., excess dodecanoic acid improves colloidal stability by acting as a capping agent) .

Q. How to resolve contradictions in thermodynamic data (e.g., density, compressibility) for dodecanoic acid-nickel systems?

Apply the Tammann-Tait equation to model high-pressure density data, enabling calculation of isothermal compressibility (κₜ) and thermal expansivity (αₚ). Cross-validate results with independent techniques like vibrating-tube densitometry. Discrepancies may arise from impurities or inconsistent measurement protocols; thus, adhere to NIST standards for data collection and report uncertainties explicitly .

Q. What methodologies assess the catalytic efficiency of nickel-dodecanoic acid complexes in redox reactions?

Design kinetic studies using UV-Vis spectroscopy to track substrate conversion rates. For heterogeneous catalysis, employ Brunauer-Emmett-Teller (BET) analysis to correlate surface area with activity. Electrochemical methods (e.g., cyclic voltammetry) can probe redox potentials of nickel centers. Compare results with control systems lacking dodecanoic acid to isolate its role in stabilizing active sites .

Methodological Considerations

- Data Validation : Always cross-reference spectroscopic data with NIST Chemistry WebBook entries for dodecanoic acid (CAS 143-07-7) and nickel compounds. Report similarity indices (e.g., ≥95% match in GC-MS libraries) to ensure reproducibility .

- Experimental Rigor : Document synthesis protocols in detail, including solvent purity, temperature gradients, and stirring rates. For nanoparticle studies, include dynamic light scattering (DLS) data to justify size distribution claims .

- Conflict Resolution : When literature values conflict (e.g., melting points), replicate experiments under standardized conditions and publish raw data to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.